molecular formula C17H18N2O5 B1400416 6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid, 2-ethyl 5-(phenylmethyl) ester CAS No. 1247883-69-7

6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid, 2-ethyl 5-(phenylmethyl) ester

Cat. No.: B1400416
CAS No.: 1247883-69-7
M. Wt: 330.33 g/mol
InChI Key: DTZBETUIKNRSJO-UHFFFAOYSA-N
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Description

6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid, 2-ethyl 5-(phenylmethyl) ester is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique oxazolo-pyridine core structure, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid, 2-ethyl 5-(phenylmethyl) ester typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid, 2-ethyl 5-(phenylmethyl) ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid, 2-ethyl 5-(phenylmethyl) ester has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid, 2-ethyl 5-(phenylmethyl) ester involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Oxazolo[4,5-c]pyridine Derivatives: Compounds with similar core structures but different substituents.

    Pyridine Derivatives: Compounds with a pyridine ring but lacking the oxazoline moiety.

Uniqueness

What sets 6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid, 2-ethyl 5-(phenylmethyl) ester apart is its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-O-benzyl 2-O-ethyl 6,7-dihydro-4H-[1,3]oxazolo[4,5-c]pyridine-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-2-22-16(20)15-18-13-10-19(9-8-14(13)24-15)17(21)23-11-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZBETUIKNRSJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(O1)CCN(C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid, 2-ethyl 5-(phenylmethyl) ester
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6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid, 2-ethyl 5-(phenylmethyl) ester
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6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid, 2-ethyl 5-(phenylmethyl) ester
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6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid, 2-ethyl 5-(phenylmethyl) ester
Reactant of Route 5
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6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid, 2-ethyl 5-(phenylmethyl) ester
Reactant of Route 6
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6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid, 2-ethyl 5-(phenylmethyl) ester

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